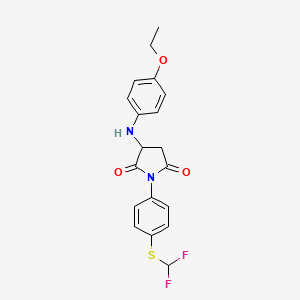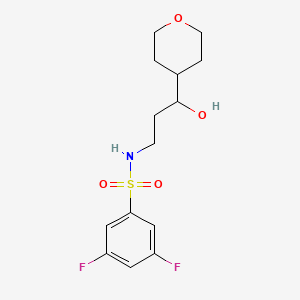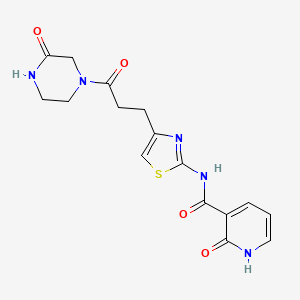
1-(4-((Difluoromethyl)thio)phenyl)-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(4-((Difluoromethyl)thio)phenyl)-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione" is a heterocyclic compound that appears to be related to a class of organic compounds known for their biological activities. These compounds often contain a pyrrolidine dione core, which is a common feature in many pharmacologically active molecules. The presence of both difluoromethylthio and ethoxyphenylamino groups suggests potential for selective biological interactions, possibly as enzyme inhibitors or receptor ligands.
Synthesis Analysis
The synthesis of related pyrrolidine-2,5-dione derivatives has been reported using various methods. For instance, 1,3-dialkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones have been synthesized by a novel method, which could potentially be adapted for the synthesis of the compound . Additionally, pyrrolidine-2,4-diones have been prepared from α-amino acid esters, which undergo a series of reactions including Dieckmann cyclisation and hydrolysis-decarboxylation, followed by acylation . These methods provide a foundation for the synthesis of complex pyrrolidine dione derivatives.
Molecular Structure Analysis
Computational studies have been conducted on similar Mannich base pyrrolidine-2,5-dione derivatives to determine their equilibrium geometry, vibrational spectra, and electronic structure . These studies include vibrational analysis through FT-IR and FT-Raman spectra, NMR spectral analysis for structure-property relationships, and natural bond orbital (NBO) analysis to understand bonding behaviors. Such analyses are crucial for elucidating the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine dione derivatives can be inferred from studies on similar compounds. For example, the acylation of pyrrolidine-2,4-diones at C-3 with acid chlorides in the presence of Lewis acids has been described, which could be relevant for functionalizing the compound of interest . Moreover, the synthesis of pyrrolidine-2,3-dione derivatives from related precursors has been achieved, indicating the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
While specific data on the physical and chemical properties of "1-(4-((Difluoromethyl)thio)phenyl)-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione" is not provided, insights can be drawn from related compounds. For instance, the photoluminescent properties of conjugated polymers containing pyrrolidine dione units have been studied, suggesting that the compound may exhibit interesting optical properties . Additionally, the stability and solubility of these compounds in organic solvents are important for their potential application in electronic devices or as pharmaceuticals .
Scientific Research Applications
Organic Solar Cells and Electron Transport Materials
High Optical Absorption and Electron Mobility : A study highlighted the design and synthesis of a bifluorenylidene-functionalized, H-shaped small molecular non-fullerene electron acceptor with high optical absorption coefficient, good solubility, thermal stability, and promising optoelectronic properties. Such compounds have shown encouraging efficiency when paired with traditional electron donors in organic solar cells, which could hint at potential applications of similar structures in enhancing solar cell performance (Gupta et al., 2017).
Alcohol-Soluble n-Type Conjugated Polyelectrolyte : Research into alcohol-soluble n-type conjugated polyelectrolytes for use as electron transport layers in polymer solar cells identified novel materials with high conductivity and electron mobility due to the electron-deficient nature of their backbone. Such materials facilitate electron extraction and reduce exciton recombination, improving power conversion efficiency, suggesting the compound could be explored for similar applications (Hu et al., 2015).
Photoluminescent Materials
- New Photoluminescent Conjugated Polymers : The development of π-conjugated polymers containing specific dione units demonstrates the creation of materials with strong photoluminescence and potential electronic applications. These materials' good solubility, processability into thin films, and photochemical stability make them suitable candidates for various optoelectronic applications, suggesting that compounds with related structures could be explored for their photoluminescent properties (Beyerlein & Tieke, 2000).
Synthesis of Biologically Active Compounds
- Synthesis of Substituted Pyridines and Purines : A series of substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized and evaluated for their biological activities, such as hypoglycemic and hypolipidemic activities. This research opens avenues for the compound to be synthesized and evaluated for similar biological activities, given its unique structural features (Kim et al., 2004).
properties
IUPAC Name |
1-[4-(difluoromethylsulfanyl)phenyl]-3-(4-ethoxyanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3S/c1-2-26-14-7-3-12(4-8-14)22-16-11-17(24)23(18(16)25)13-5-9-15(10-6-13)27-19(20)21/h3-10,16,19,22H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKWRUZYCUUKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2525285.png)
![(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2525286.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide](/img/structure/B2525288.png)
![3-(4-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2525289.png)
![7-(benzylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525290.png)
![2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2525291.png)
![6,7-dimethoxy-3-[4-(piperidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2525292.png)


![4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2525299.png)